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Compound of Interest

Compound Name: Elacridar Hydrochloride

Cat. No.: B7934595 Get Quote

For researchers and drug development professionals navigating the complexities of in vivo

studies involving ABC transporters, the choice of a potent and reliable inhibitor is critical.

Elacridar hydrochloride and tariquidar, both third-generation inhibitors of P-glycoprotein (P-

gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2), stand out as key tools to

modulate drug disposition and overcome multidrug resistance. This guide provides an objective

comparison of their performance in vivo, supported by experimental data, to aid in the selection

of the most suitable inhibitor for your research needs.
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Feature Elacridar Hydrochloride Tariquidar

Primary Targets

P-glycoprotein (P-gp), Breast

Cancer Resistance Protein

(BCRP)[1][2]

P-glycoprotein (P-gp), Breast

Cancer Resistance Protein

(BCRP)[3][4][5][6]

Potency

Considered more potent,

especially as a dual inhibitor.

[7][8]

Potent P-gp inhibitor, but its

BCRP inhibition is

concentration-dependent and it

can be a BCRP substrate at

lower concentrations.[4][5][6]

Brain Penetration

Can achieve higher brain-to-

plasma ratios, enhancing its

own distribution.[1][7]

Efflux by BCRP at the blood-

brain barrier can limit its

effectiveness as a brain

delivery enhancer.[7]

Oral Bioavailability

Generally low and variable, but

can be improved with specific

formulations.[1][9]

Low in humans, necessitating

intravenous administration in

many clinical studies. High

bioavailability has been

observed in rats.[3][10]

In Vivo Efficacy

Effectively increases brain

penetration of co-administered

P-gp and BCRP substrates.[1]

[11][12]

Enhances brain distribution of

P-gp substrates, but its utility

for BCRP substrates is less

consistent.[3][7][13]

Quantitative Comparison of In Vivo Performance
The following tables summarize key quantitative data from various preclinical and clinical

studies to facilitate a direct comparison between elacridar and tariquidar.

Table 1: Comparative Efficacy in Modulating Brain
Penetration
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Compound
Animal
Model

Co-
administere
d Drug

Dose of
Inhibitor

Fold
Increase in
Brain
Concentrati
on of Co-
administere
d Drug

Reference

Elacridar Mice Sunitinib
100 mg/kg

(oral)
~12-fold [1]

Elacridar Rats Lapatinib 5 mg/kg (i.p.)
1.8-fold

(AUC)
[12]

Elacridar Rats

(R)-

[11C]verapa

mil

1.2 mg/kg

(i.v.)

50% of max

effect (ED50)
[8]

Tariquidar Rats

(R)-

[11C]verapa

mil

3.0 mg/kg

(i.v.)

50% of max

effect (ED50)
[8]

Tariquidar Mice Asciminib Not specified

Increased

brain:plasma

ratio from

0.33% to

10.16%

[13]

Tariquidar Mice Nilotinib Not specified

Increased

brain:plasma

ratio from

1.16% to

9.61%

[13]

Table 2: Pharmacokinetic Parameters
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Compoun
d

Species
Route of
Administr
ation

Dose
Bioavaila
bility

Terminal
Half-life

Referenc
e

Elacridar Mouse Oral 100 mg/kg 22% ~20 hours [1]

Elacridar Mouse
Intraperiton

eal
100 mg/kg 1% ~4 hours [1]

Elacridar Mouse
Intravenou

s
2.5 mg/kg N/A ~4 hours [1]

Elacridar Human
Oral (ASD

tablet)
1000 mg

N/A (Cmax:

326 ng/mL)
N/A [9]

Tariquidar Rat
Oral

(Solution)
15 mg/kg 71.6% N/A [10]

Tariquidar Rat

Oral

(Microemul

sion)

15 mg/kg 86.3% N/A [10]

Tariquidar Human
Intravenou

s

up to 8

mg/kg
N/A Long [3]

Tariquidar Human Oral
Not

specified
12% N/A [3]

Mechanism of Action: P-gp and BCRP Inhibition
Elacridar and tariquidar exert their effects by inhibiting the function of P-gp and BCRP, two

major ATP-binding cassette (ABC) transporters that act as efflux pumps at physiological

barriers. These transporters actively extrude a wide range of substrates, including many

therapeutic drugs, from cells, thereby limiting their intracellular concentration and efficacy. By

blocking these pumps, elacridar and tariquidar increase the intracellular and tissue

accumulation of co-administered substrate drugs.
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Mechanism of P-gp/BCRP Inhibition

Cell

Cell Membrane

P-gp / BCRP
(Efflux Pumps)

Extracellular
Substrate Drug

Efflux

Intracellular Space Substrate Drug

Binds to
Efflux Pump

Elacridar or Tariquidar

Inhibits

Enters Cell
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In Vivo Inhibitor Evaluation Workflow

Start: Hypothesis
(Inhibitor enhances drug delivery)

Select Animal Model
(e.g., Wild-Type Mice)

Divide into Groups
(Vehicle Control vs. Inhibitor)

Administer Inhibitor
(Elacridar or Tariquidar)

Administer Substrate Drug

Collect Blood and
Brain Samples at Time Points

LC-MS/MS Analysis of
Drug Concentrations

Calculate Pharmacokinetic
Parameters (AUC, Kp)

Compare Control vs.
Inhibitor Groups

Conclusion:
Quantify Fold-Increase

in Brain Penetration
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Logical Pathway of Drug Distribution Modulation

Systemic Drug
Administration

Blood-Brain Barrier

P-gp / BCRP Efflux
at BBB

Drug Enters Brain

Inactive

Limited Brain
Penetration

Active

Elacridar or Tariquidar

Inhibits

Enhanced Therapeutic
Effect in CNS

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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